2-(1-Decen-1-yl)butanedioic acid
Description
Dec-1-enylsuccinic acid (CAS: 76386-11-3) is an alkenyl-substituted succinic acid derivative with the molecular formula C₁₄H₂₄O₄ and a molecular weight of 256.34 g/mol . Structurally, it consists of a succinic acid backbone modified with a dec-1-enyl chain, introducing a terminal double bond that enhances its reactivity compared to saturated analogs. This compound is classified as a biochemical reagent, often utilized in research settings for applications such as surfactant synthesis or polymer chemistry due to its amphiphilic properties . Storage recommendations include maintaining the compound as a powder at -20°C to ensure stability .
Properties
CAS No. |
76386-11-3 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-dec-1-enylbutanedioic acid |
InChI |
InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-9-10-12(14(17)18)11-13(15)16/h9-10,12H,2-8,11H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
HLOQHECIPXZHSX-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CC(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
76386-11-3 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dec-1-enylsuccinic acid; (E)-2-(dec-1-en-1-yl)succinic acid. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with Dec-1-enylsuccinic acid, differing primarily in chain length, substituents, or functional groups:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Dec-1-enylsuccinic acid | 76386-11-3 | C₁₄H₂₄O₄ | 256.34 | Terminal double bond (C10 chain) |
| Dodecenylsuccinic acid | 29658-97-7 | C₁₆H₂₈O₄ | 284.39 | Longer alkenyl chain (C12) |
| cis-Epoxysuccinic acid | 16533-72-5 | C₄H₄O₅ | 148.07 | Epoxide group instead of alkenyl chain |
| Disodium deceth sulfosuccinate | N/A | C₁₆H₂₈Na₂O₇S | 410.42 | Sulfonated ester (surfactant derivative) |
Impact of Structural Variations
- Chain Length : Dodecenylsuccinic acid (C16) exhibits higher hydrophobicity and molecular weight than Dec-1-enylsuccinic acid (C14), making it more suitable for industrial applications like corrosion inhibitors or lubricant additives .
- Functional Groups : The epoxide group in cis-epoxysuccinic acid increases its reactivity in ring-opening polymerizations, whereas Dec-1-enylsuccinic acid’s double bond enables addition reactions (e.g., sulfonation or esterification) .
Physical and Chemical Properties
Comparative Data
| Property | Dec-1-enylsuccinic Acid | Dodecenylsuccinic Acid | cis-Epoxysuccinic Acid |
|---|---|---|---|
| Density (g/cm³) | Not reported | 1.03 | Not reported |
| Boiling Point (°C) | Not reported | 407.2 | Not reported |
| Flash Point (°C) | Not reported | 214.2 | Not reported |
| Solubility | Likely polar organic solvents | Low water solubility | Soluble in polar solvents |
Notes:
- Dodecenylsuccinic acid’s higher boiling point (407.2°C) reflects its increased molecular weight and hydrophobic chain .
- Data gaps for Dec-1-enylsuccinic acid suggest a need for further experimental characterization .
Dec-1-enylsuccinic Acid
- Biochemical Research : Used as a reagent in studies requiring controlled amphiphilic structures .
- Surfactant Precursor: Potential use in synthesizing sulfosuccinate esters for detergents or emulsifiers .
Dodecenylsuccinic Acid
- Industrial Lubricants : Functions as an additive due to its thermal stability and hydrophobic properties .
- Paper Sizing Agents : Enhances water resistance in paper products .
cis-Epoxysuccinic Acid
- Polymer Chemistry: Serves as a monomer for epoxy resins or biodegradable plastics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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